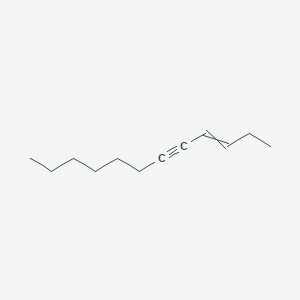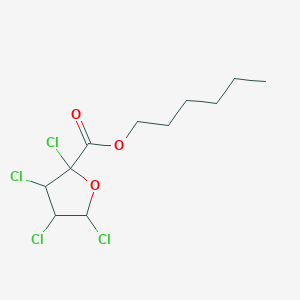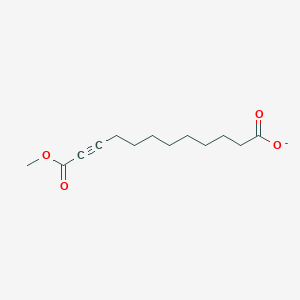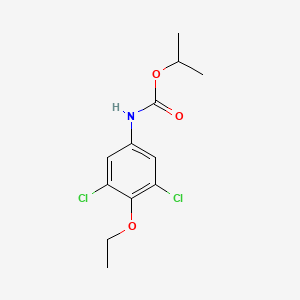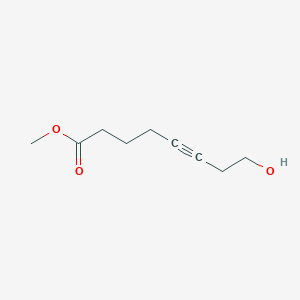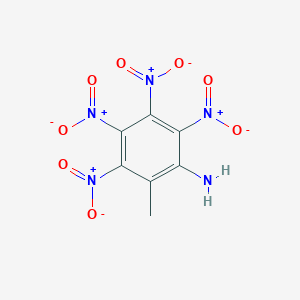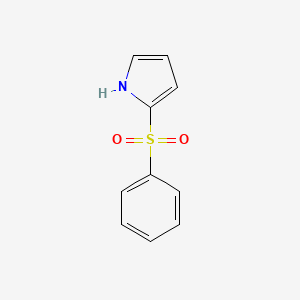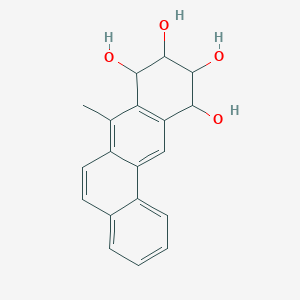
7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol: is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by its unique structure, which includes a tetraphene core with methyl and hydroxyl substitutions. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol typically involves multi-step organic reactions. One common method starts with the cyclization of diethyl acetonedicarboxylate and 1,8-bis(bromomethyl)naphthalene to form the eight-membered pericyclized compound. This intermediate is then subjected to further reactions, including methylation and hydroxylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a more saturated hydrocarbon.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed.
Major Products
Oxidation: Formation of 7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetraone.
Reduction: Formation of 7-Methyl-8,9,10,11-tetrahydrotetraphene.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The compound’s polycyclic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8,9,10,11-Tetrahydrotetraphene-8,9,10,11-tetrol: Lacks the methyl group, resulting in different reactivity and properties.
7-Methyl-8,9,10,11-tetrahydrotetraphene: Lacks the hydroxyl groups, affecting its solubility and reactivity.
7,8,9,10-Tetrahydrotetraphene-8,9,10,11-tetrol: Different substitution pattern, leading to distinct chemical behavior.
Uniqueness
7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol is unique due to the presence of both methyl and hydroxyl groups, which impart specific chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
83481-44-1 |
|---|---|
Molekularformel |
C19H18O4 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
7-methyl-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,10,11-tetrol |
InChI |
InChI=1S/C19H18O4/c1-9-11-7-6-10-4-2-3-5-12(10)13(11)8-14-15(9)17(21)19(23)18(22)16(14)20/h2-8,16-23H,1H3 |
InChI-Schlüssel |
ZWNGWEXEEUKLLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC3=CC=CC=C3C2=CC4=C1C(C(C(C4O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-[2-[(dimethylamino)sulfonyl]ethyl]-](/img/structure/B14428334.png)




